2-Chloropyrido[3,4-D]pyrimidine
Overview
Description
2-Chloropyrido[3,4-D]pyrimidine is a type of pyridopyrimidine, which is a class of compounds that have shown therapeutic interest . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, including 2-Chloropyrido[3,4-D]pyrimidine, involves various synthetic protocols . The review on the synthesis and therapeutic potential of pyridopyrimidines considers all these protocols .Molecular Structure Analysis
The molecular structure of 2-Chloropyrido[3,4-D]pyrimidine is based on the heterocyclic combination of pyrimidine and pyridine rings . Depending on where the nitrogen atom is located in pyridine, there can be four possible skeletons for this combination .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Chloropyrido[3,4-D]pyrimidine are part of the synthetic protocols mentioned earlier . These reactions are crucial in preparing these pyridopyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloropyrido[3,4-D]pyrimidine can be found in databases like PubChem . It provides information about the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .Scientific Research Applications
- Methods : Various synthetic methods are employed for their preparation, including cascade reactions and direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines .
- Results : These compounds inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, contributing to their anti-inflammatory properties .
- Summary : Piritrexim, a derivative of 2-Chloropyrido[3,4-D]pyrimidine, inhibits dihydrofolate reductase (DHFR) and shows promising antitumor effects .
- Summary : 2,4,6-Trisubstituted pyrimidines, including derivatives of 2-Chloropyrido[3,4-D]pyrimidine, have been explored for their anticancer activity .
- Summary : Researchers have developed methods for synthesizing novel pyrimidine analogs, including 2-Chloropyrido[3,4-D]pyrimidine derivatives, with enhanced anti-inflammatory activities and minimal toxicity .
- Summary : Ethylene glycol derivatives of 2-Chloropyrido[3,4-D]pyrimidine have been prepared, although yields remain moderate .
Anti-Inflammatory Effects
Antitumor Activity
Anticancer Potential
Synthesis of Novel Compounds
Ethylene Glycol Derivatives
COX-2 Inhibition
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloropyrido[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-10-3-5-1-2-9-4-6(5)11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXIKSZFEGISMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC(=NC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrido[3,4-D]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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